2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide is a complex organic compound with a unique structure that includes a chlorophenoxy group and a dihydroquinolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the chlorophenoxy intermediate: This involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy.
Synthesis of the dihydroquinolinyl intermediate: This step involves the cyclization of a suitable precursor to form the 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl group.
Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the dihydroquinolinyl intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: Similar in structure but lacks the dihydroquinolinyl group.
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylpropanamide: Similar but without the chlorophenoxy group.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide is unique due to its combination of the chlorophenoxy and dihydroquinolinyl groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H25ClN2O3 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H25ClN2O3/c1-14-5-6-16-13-17(21(27)26-20(16)15(14)2)11-12-25-22(28)23(3,4)29-19-9-7-18(24)8-10-19/h5-10,13H,11-12H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
GVHGMQWUAOVAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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